molecular formula C11H7Br2NO2 B5968953 N-(2,4-dibromophenyl)-2-furamide

N-(2,4-dibromophenyl)-2-furamide

Cat. No.: B5968953
M. Wt: 344.99 g/mol
InChI Key: KOVRKJCBOWUMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromophenyl)-2-furamide, also known as DBF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DBF is a furan derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2-furamide is not fully understood, but it is believed to modulate the activity of certain ion channels in the brain, specifically the TRPV1 and TRPA1 channels. These channels are involved in the transmission of pain signals and have been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dibromophenyl)-2-furamide in lab experiments is its ability to modulate ion channel activity, which can be used to study various neurological disorders. Additionally, this compound has been shown to have low toxicity and can be easily synthesized, making it a cost-effective tool for scientific research. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of N-(2,4-dibromophenyl)-2-furamide in scientific research. One potential application is in the development of new therapeutics for neurological disorders, such as chronic pain and epilepsy. Additionally, this compound could be used in the development of new cancer treatments, as it has been shown to inhibit the growth of cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

N-(2,4-dibromophenyl)-2-furamide can be synthesized through a simple and efficient method using 2,4-dibromophenylamine and furfurylamine as starting materials. The reaction is carried out in the presence of a catalyst and results in the formation of this compound as a white solid.

Scientific Research Applications

N-(2,4-dibromophenyl)-2-furamide has been used in various scientific research studies as a tool to study different biological processes. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. Additionally, this compound has been used in studies related to cancer research, where it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-(2,4-dibromophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVRKJCBOWUMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.